Thalidomide-NH-amido-C3-NH2 (hydrochloride)
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Overview
Description
Thalidomide-NH-amido-C3-NH2 (hydrochloride) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-NH-amido-C3-NH2 (hydrochloride) is synthesized by conjugating a Thalidomide-based cereblon ligand with a linker. The synthetic route involves multiple steps, including the formation of the cereblon ligand and its subsequent attachment to the linker . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods
Industrial production of Thalidomide-NH-amido-C3-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-NH-amido-C3-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .
Scientific Research Applications
Thalidomide-NH-amido-C3-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
Thalidomide-NH-amido-C3-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the ubiquitin-proteasome pathway, which is crucial for maintaining cellular protein homeostasis .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-NH-C5-NH2 (hydrochloride): Another E3 ligase ligand-linker conjugate used in PROTAC technology.
Thalidomide-NH-amido-C4-NH2 (hydrochloride): Similar in structure but with a different linker length.
Uniqueness
Thalidomide-NH-amido-C3-NH2 (hydrochloride) is unique due to its specific linker length and its ability to form highly stable conjugates with the cereblon ligand . This stability enhances its effectiveness in PROTAC applications, making it a valuable tool in targeted protein degradation research .
Properties
Molecular Formula |
C18H22ClN5O5 |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride |
InChI |
InChI=1S/C18H21N5O5.ClH/c19-7-2-8-20-14(25)9-21-11-4-1-3-10-15(11)18(28)23(17(10)27)12-5-6-13(24)22-16(12)26;/h1,3-4,12,21H,2,5-9,19H2,(H,20,25)(H,22,24,26);1H |
InChI Key |
AGIYYHQAMHFJSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCN.Cl |
Origin of Product |
United States |
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